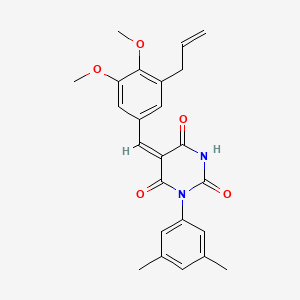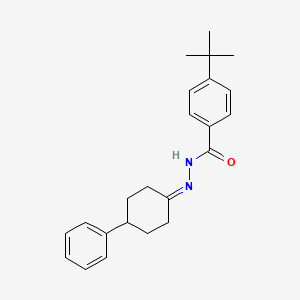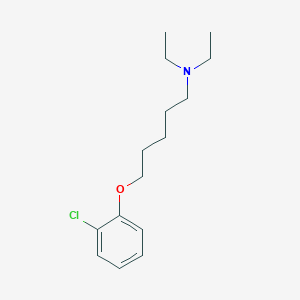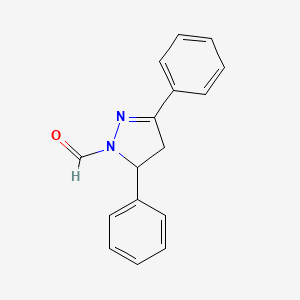
3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Overview
Description
3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPC and has a molecular formula of C16H14N2O.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed novel compounds using 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde as a starting material. For instance, Hote and Lokhande (2014) synthesized 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives via condensation reactions (Hote & Lokhande, 2014). Similarly, Thakrar et al. (2012) developed a series of 1,4-dihydropyridines containing a pyrazole moiety through a modified Hantzsch synthesis (Thakrar et al., 2012).
Crystal Structure Analysis
The crystal structures of compounds derived from this chemical have been extensively studied. Loh et al. (2013) characterized the crystal structures of various N-substituted pyrazolines, providing insight into their molecular geometry and interactions (Loh et al., 2013).
Photophysical Studies
Photophysical properties of derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated. Singh et al. (2013) conducted solvatochromic and crystal studies, providing valuable information on the emission spectrum and quantum yield of these compounds (Singh et al., 2013).
Antimicrobial and Antifungal Activities
Bawa, Ahmad, and Kumar (2011) explored the antimicrobial and antifungal activities of diphenyl pyrazolylmethylanilines synthesized from 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, highlighting its potential in medicinal chemistry (Bawa, Ahmad, & Kumar, 2011).
Ionic Liquid Mediated Synthesis
The compound has been utilized in environmentally friendly synthesis methods. Hangarge and Shingare (2003) reported the synthesis of certain derivatives in an ionic liquid, showcasing an eco-friendly approach (Hangarge & Shingare, 2003).
Nonlinear Optical Properties
Lanke and Sekar (2016) synthesized pyrazole-based derivatives that exhibit solid-state emissions and nonlinear optical properties, demonstrating the compound's applications in materials science (Lanke & Sekar, 2016).
properties
IUPAC Name |
3,5-diphenyl-3,4-dihydropyrazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-18-16(14-9-5-2-6-10-14)11-15(17-18)13-7-3-1-4-8-13/h1-10,12,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYQPRJMTYEZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5174384.png)

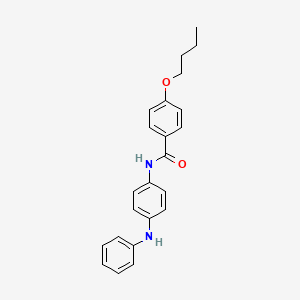

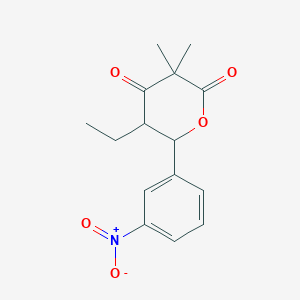
![1-(3,4-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174430.png)
![2-amino-7-methyl-5-oxo-4-(3-phenoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5174439.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5174446.png)
![ethyl 7-cyclopropyl-3-(3-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174449.png)
